molecular formula C10H21N3O B1272978 N-butyl-2-piperazin-1-ylacetamide CAS No. 89433-46-5

N-butyl-2-piperazin-1-ylacetamide

Cat. No.: B1272978
CAS No.: 89433-46-5
M. Wt: 199.29 g/mol
InChI Key: VNMUJPPKLVSAAH-UHFFFAOYSA-N
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Description

N-butyl-2-piperazin-1-ylacetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

The synthesis of N-butyl-2-piperazin-1-ylacetamide can be achieved through several methods:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the cyclization of 1,2-diamine derivatives in the presence of sulfonium salts to form the piperazine ring.

    Ugi reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative.

    Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

    Intermolecular cycloaddition of alkynes: Alkynes bearing an amino group can undergo cycloaddition reactions to form the piperazine ring.

Chemical Reactions Analysis

N-butyl-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Scientific Research Applications

N-butyl-2-piperazin-1-ylacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain organisms. This mechanism is particularly relevant in its use as an anthelmintic agent .

Comparison with Similar Compounds

N-butyl-2-piperazin-1-ylacetamide can be compared with other piperazine derivatives, such as:

    1-Piperazineacetamide, N-(1,1-dimethylethyl)-: This compound has similar structural features but different substituents, leading to variations in its biological activity.

    N-butyl-2-piperazin-1-ylacetamide4-((1-(3-oxo-3-phenylpropyl)-1H-)): This derivative has additional functional groups that may enhance its pharmacological properties.

Properties

IUPAC Name

N-butyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13/h11H,2-9H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMUJPPKLVSAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368937
Record name 1-Piperazineacetamide, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89433-46-5
Record name 1-Piperazineacetamide, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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